

# Application Notes and Protocols: Synthesis of Cyclopropyl Esters from $\alpha,\beta$ -Unsaturated Esters

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## Compound of Interest

Compound Name: Trimethylsulfoxonium

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## Introduction

Cyclopropyl esters are valuable structural motifs in organic synthesis, appearing in numerous natural products and pharmaceuticals. Their unique conformational properties and electronic nature make them attractive building blocks in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for two robust methods for the synthesis of cyclopropyl esters from  $\alpha,\beta$ -unsaturated esters: the Rhodium-Catalyzed Cyclopropanation and the Corey-Chaykovsky Reaction.

## Method 1: Rhodium-Catalyzed Enantioselective Cyclopropanation of Acrylates

This method offers a highly stereoselective approach to cyclopropyl esters through the reaction of  $\alpha,\beta$ -unsaturated esters with diazoacetates in the presence of a chiral rhodium catalyst. The use of adamantylglycine-derived rhodium catalysts, such as  $\text{Rh}_2(\text{S-TCPTAD})_4$ , allows for high asymmetric induction.<sup>[1]</sup>

## Data Presentation

Table 1: Rhodium-Catalyzed Cyclopropanation of Acrylates with Aryl- and Vinyldiazoacetates<sup>[1]</sup>

Entry	Diazoacetate	Acrylate	Product	Yield (%)	dr	ee (%)
1	Methyl p-tolyldiazoacetate	Ethyl acrylate	2-p-tolyl-1-ethoxycarbonylcyclopropane-1-carboxylate	59	>97:3	77
2	Methyl phenyldiazoacetate	Methyl acrylate	2-phenyl-1-methoxycarbonylcyclopropane-1-carboxylate	85	>95:5	96
3	Ethyl 2-naphthyldiazoacetate	Ethyl acrylate	2-(2-naphthyl)-1-ethoxycarbonylcyclopropane-1-carboxylate	82	>95:5	94
4	Methyl styryldiazoacetate	Methyl acrylate	2-styryl-1-methoxycarbonylcyclopropane-1-carboxylate	89	>95:5	98
5	Ethyl (4-chlorostyryl)diazoacetate	Ethyl acrylate	2-(4-chlorostyryl)-1-ethoxycarbonylcyclopropane-1-carboxylate	75	>95:5	97
6	Methyl (4-methoxystyryl)diazoacetate	Methyl acrylate	2-(4-methoxystyryl)-1-ethoxycarbonylcyclopropane-1-carboxylate	85	>95:5	95

ryl)diazoac  
etate

methoxyca  
rbonylcyclo  
propane-1-  
carboxylate

dr = diastereomeric ratio; ee = enantiomeric excess. Reactions were catalyzed by  $\text{Rh}_2(\text{S-TCPTAD})_4$ .

## Experimental Protocol

General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation:[\[1\]](#)

- To a solution of the acrylate (0.5 mmol) in a suitable solvent (e.g., pentane/dichloromethane, 10:1 v/v, 2.0 mL) at room temperature, add the chiral rhodium catalyst  $\text{Rh}_2(\text{S-TCPTAD})_4$  (0.2 mol%).
- Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C, depending on the specific substrates).
- Add a solution of the diazoacetate (0.25 mmol) in the same solvent (3.0 mL) dropwise over a period of 1 hour using a syringe pump.
- Stir the reaction mixture at this temperature until the diazo compound is completely consumed, as monitored by thin-layer chromatography (TLC).
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to afford the desired cyclopropyl ester.
- Determine the diastereomeric ratio by  $^1\text{H}$  NMR analysis of the crude reaction mixture.
- Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

## Method 2: Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction provides a reliable method for the synthesis of cyclopropanes from  $\alpha,\beta$ -unsaturated carbonyl compounds using a sulfur ylide, typically dimethylsulfoxonium methylide. This method is particularly effective for methylene transfer to enones.<sup>[2]</sup>

## Data Presentation

Table 2: Corey-Chaykovsky Cyclopropanation of  $\alpha,\beta$ -Unsaturated Esters and Ketones

Entry	Substrate	Ylide Precursor	Base	Product	Yield (%)
1	Ethyl cinnamate	Trimethylsulfoxonium iodide	NaH	Ethyl 2-phenylcyclopropanecarboxylate	~80
2	Chalcone	Trimethylsulfoxonium iodide	NaH	1-benzoyl-2-phenylcyclopropane	90
3	Cyclohexenone	Trimethylsulfoxonium iodide	KOt-Bu	Bicyclo[4.1.0]heptan-2-one	88
4	Methyl crotonate	Trimethylsulfoxonium iodide	NaH	Methyl 2-methylcyclopropanecarboxylate	~75
5	Ethyl acrylate	Trimethylsulfoxonium iodide	NaH	Ethyl cyclopropane carboxylate	~70

Yields are approximate and can vary based on reaction scale and conditions.

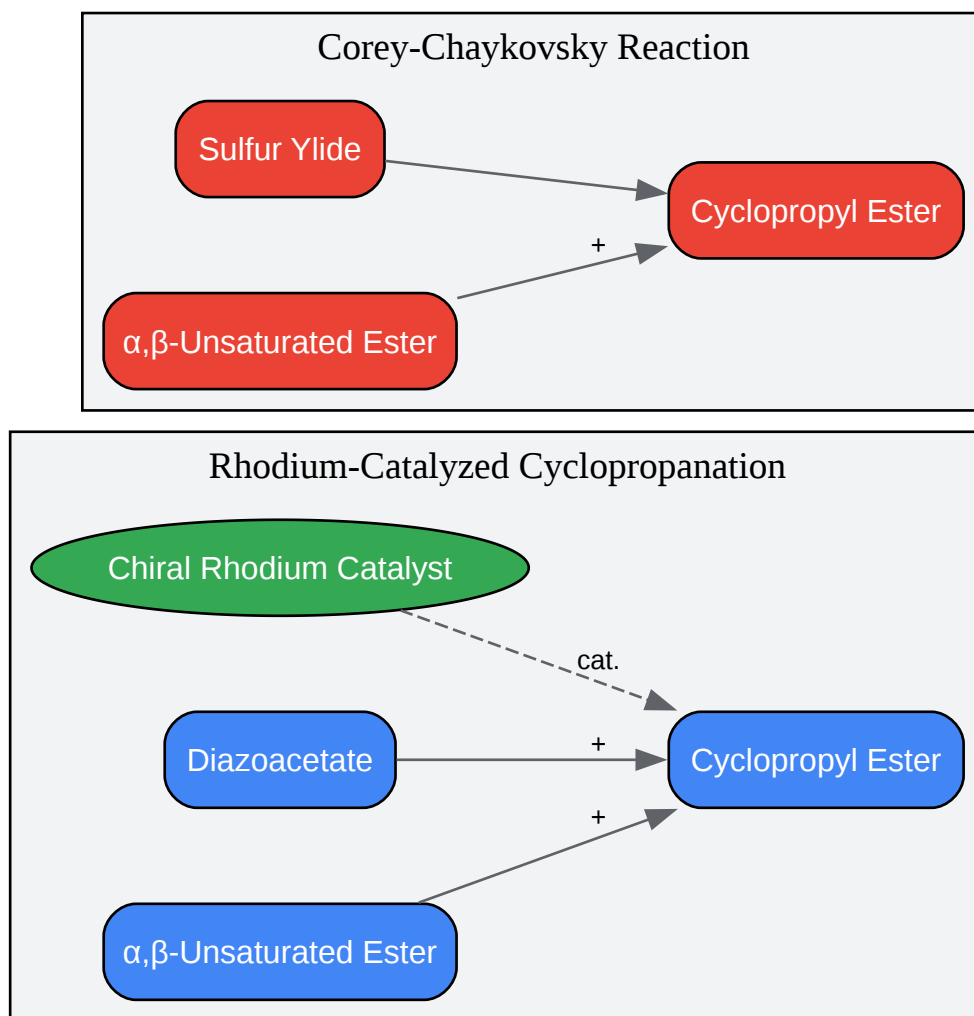
## Experimental Protocol

General Procedure for Corey-Chaykovsky Cyclopropanation:<sup>[2]</sup><sup>[3]</sup>

- Place **trimethylsulfoxonium** iodide (1.2 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

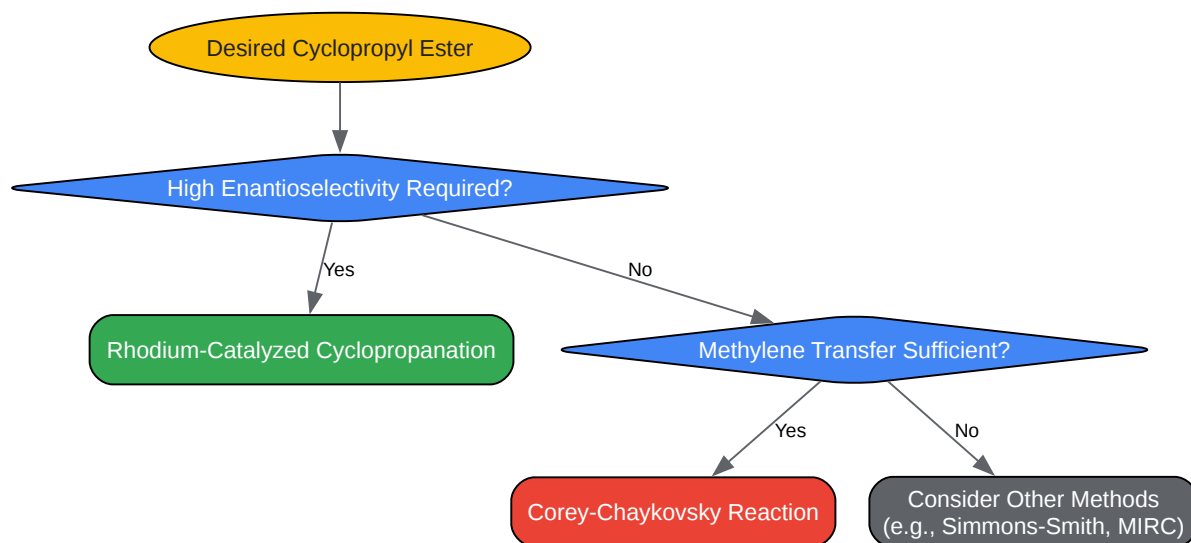
- Add dry dimethyl sulfoxide (DMSO) and stir until the salt is completely dissolved.
- Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium tert-butoxide (KOt-Bu, 1.2 equivalents) portion-wise at room temperature.
- Stir the resulting mixture for 15-20 minutes to allow for the formation of the dimethylsulfoxonium methyllide.
- Add a solution of the  $\alpha,\beta$ -unsaturated ester (1.0 equivalent) in dry DMSO dropwise to the ylide solution.
- Stir the reaction mixture at room temperature or heat to 50-60 °C for 1-2 hours, or until the reaction is complete as indicated by TLC analysis.
- Quench the reaction by carefully adding water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the cyclopropyl ester.

## Visualizations



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Caption: General reaction schemes for the synthesis of cyclopropyl esters.



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## References

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
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